molecular formula C21H23N3O4S2 B2867599 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 862807-51-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2867599
CAS RN: 862807-51-0
M. Wt: 445.55
InChI Key: QYHCIDSXZWQOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as P7C3, is a small molecule that has been shown to exhibit neuroprotective effects in various preclinical models of neurodegenerative diseases. The compound was first discovered in 2010 by a group of researchers at the University of Texas Southwestern Medical Center.

Scientific Research Applications

Antimicrobial and Antiproliferative Applications

  • Antimicrobial Activity : Substituted benzothiazole derivatives, including those structurally related to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, have been synthesized and evaluated for their antimicrobial activity. These compounds show good to moderate activity against selected bacterial and fungal microbial strains, highlighting their potential in developing new antimicrobial agents (Anuse et al., 2019).

  • Antiproliferative Effect : Novel series of compounds structurally related to the query molecule have demonstrated significant antiproliferative effects on human leukemic cells. Specifically, some compounds have shown potent activity in inhibiting cell proliferation, indicating their potential in cancer therapy applications (Sharath Kumar et al., 2014).

Drug Design and Synthesis

  • Selective Receptor Agonists : Research has focused on the synthesis of benzamide derivatives as selective serotonin 4 receptor agonists. These compounds, including those similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, have been shown to enhance gastrointestinal motility. This underscores their potential as novel prokinetic agents with reduced side effects, which is significant in the treatment of gastrointestinal disorders (Sonda et al., 2004).

Photodynamic Therapy Applications

  • Singlet Oxygen Generation for Cancer Treatment : Compounds structurally related to the query molecule have been investigated for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. These studies have found certain derivatives to exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in PDT applications (Pişkin et al., 2020).

Neuroprotective and HDAC Inhibition

  • Histone Deacetylase (HDAC) Inhibition : A series of 5-aroylindolyl-substituted hydroxamic acids related to the query molecule have been developed, showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds, particularly those reducing phosphorylation and aggregation of tau proteins, offer neuroprotective activity and potential treatment options for Alzheimer's disease (Lee et al., 2018).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-6-11-17(28-2)18-19(14)29-21(22-18)23-20(25)15-7-9-16(10-8-15)30(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHCIDSXZWQOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.